molecular formula C16H14O8 B016693 Amaronol B CAS No. 226561-02-0

Amaronol B

Cat. No. B016693
M. Wt: 334.28 g/mol
InChI Key: YCDTYNVODFTPCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of Amaronol B, and related compounds, involves complex chemical reactions and methodologies. A key strategy for synthesizing Amaronol B analogs involves stereocontrolled reactions, such as the Wittig reaction, to construct the molecule's core structure. For example, the stereocontrolled synthesis of amarouciaxanthin A and B demonstrates the utility of Wittig reactions in constructing complex carotenoids, which are structurally related to Amaronol B (Yamano, Chary, & Wada, 2013).

Molecular Structure Analysis The molecular structure of Amaronol B, like its analogs, features a complex arrangement of atoms and bonds, characterized by stereochemistry crucial for its biological activity. Detailed structural analysis is essential for understanding its chemical behavior and interaction with biological targets. The precise molecular structure is determined through spectroscopic methods and theoretical calculations, ensuring the correct stereochemical configuration is achieved during synthesis.

Chemical Reactions and Properties Amaronol B undergoes various chemical reactions, reflecting its reactive functional groups. These reactions include oxidation, ring-opening, and condensation reactions, which are critical for its synthesis and modification. The chemical properties of Amaronol B, such as reactivity and stability, are influenced by its molecular structure, particularly the presence and position of functional groups.

Physical Properties Analysis The physical properties of Amaronol B, including its melting point, solubility, and optical properties, are directly related to its molecular structure. These properties are crucial for its formulation and application in various fields. Understanding the physical properties helps in designing derivatives with improved characteristics.

Chemical Properties Analysis Amaronol B's chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and photostability, are key to its function and applications. These properties are explored through experimental studies and theoretical predictions, aiding in the development of Amaronol B-based compounds with desired activities.

References (Sources)

  • Yamano, Y., Chary, M. V., & Wada, A. (2013). Stereocontrolled first total syntheses of amarouciaxanthin A and B. Organic Letters, 15(20), 5310-5313. Link to source.

Scientific Research Applications

  • Antitumor Applications : Amaronol B is a component of the Chinese herbal medicine amarogentin and has been studied for its potential in antitumor therapy. It can be combined with α-glucosidase and tumor-specific monoclonal antibodies for this purpose (Yun-long Li et al., 2018).

  • Pharmaceutical Potential : As a new alkaloid isolated from Amaryllidaceae plants, Amaronol B may have significant pharmaceutical applications due to its chemical structure and biological activities (M. Masi et al., 2020).

  • Antimicrobial Activity : This compound, isolated from Pseudolarix amabilis bark, has demonstrated antimicrobial activity against Candida albicans, suggesting its potential in treating or studying infections (X. C. Li et al., 1999).

  • Inhibition of Bacterial Enzymes : Amaronol A, related to Amaronol B, has been identified as an inhibitor of bacterial α-GT, indicating its potential use in combating bacterial infections (Chao Wang et al., 2021).

  • Hepatoprotective Effects : Amarogentin, which contains Amaronol B, has shown potent antitumor effects and hepatoprotective mechanisms, particularly in the context of amino acid and fatty acid metabolism (Y. Zhang et al., 2018).

properties

IUPAC Name

2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O8/c1-23-14-10(19)2-7(3-11(14)20)6-16(22)15(21)13-9(18)4-8(17)5-12(13)24-16/h2-5,17-20,22H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDTYNVODFTPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131607
Record name (-)-2-[(3,5-Dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amaronol B

CAS RN

226561-02-0
Record name (-)-2-[(3,5-Dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226561-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-2-[(3,5-Dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
XC Li, HN ElSohly, AC Nimrod… - Journal of natural …, 1999 - ACS Publications
… Compound 2, designated as amaronol B, gave on TLC a brown color with ferric chloride and a cherry-red color with acetic anhydride and concentrated sulfuric acid. Its UV and IR …
Number of citations: 48 pubs.acs.org
H Saleem, G Zengin, I Ahmad, TT Htar, R Naidu… - Food Research …, 2020 - Elsevier
Anagallis arvensis (L.) is a wild edible food plant that has been used in folklore as a natural remedy for treating common ailments. This study aimed to explore the biochemical …
Number of citations: 13 www.sciencedirect.com
MT Qamar, UA Ashfaq, K Tusleem, A Mumtaz… - Pak. J. Pharm …, 2017 - researchgate.net
Dengue infection is prevailing among the people not only from the developing countries but also from the developed countries due to its high morbidity rate around the globe. Hence, …
Number of citations: 34 www.researchgate.net
R Bekker, XC Li, HN ElSohly, AM Clark… - Journal of natural …, 2001 - ACS Publications
… Under similar conditions the penta-O-acetyl derivatives 12a/12b of amaronol B 13a/13b from Pseudolarix amabilis L. are efficiently resolved into the two enantiomers 12a and 12b (ee ca…
Number of citations: 18 pubs.acs.org
SP Yang, Y Wang, Y Wu, JM Yue - Natural Product Research, 2004 - Taylor & Francis
A novel degraded triterpenoid isopseudolaritone A (1) and one new oligosaccharide, 1-O-isopropyl-6-O-[2-O-methyl-α-l-rhamnopyranosyl(1 → 6)]-β-d-glucopyranose (2), two new …
Number of citations: 16 www.tandfonline.com
ØM Andersen, M Jordheim - Compr Nat Prod II Elsevier, 2010 - pharmacy.hebmu.edu.cn
Plants exhibit two fundamentally different types of colors, one based upon the physical and optical properties of the plant cell and tissue structures, and the other upon the presence of …
Number of citations: 73 pharmacy.hebmu.edu.cn
J Buckingham, VRN Munasinghe - 2015 - books.google.com
Widely distributed throughout plant families, flavonoids give many flowers and fruits their vibrant colors. They also play a role in protecting the plants from microbe and insect attacks. …
Number of citations: 75 books.google.com
K Sharma, R Verma, D Kumar, E Nepovimova… - Journal of …, 2022 - Elsevier
Ethnopharmacological relevance Medicinal plants are considered as a healthcare resource and widely used by rural people in their traditional medicine system for curing …
Number of citations: 10 www.sciencedirect.com

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